2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid
Description
2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid is a substituted propanoic acid derivative characterized by:
- A 5,6,7,8-tetrahydronaphthalen-2-yloxy substituent at position 3, contributing to lipophilicity and aromatic interactions.
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid |
InChI |
InChI=1S/C15H20O3/c1-15(2,14(16)17)10-18-13-8-7-11-5-3-4-6-12(11)9-13/h7-9H,3-6,10H2,1-2H3,(H,16,17) |
InChI Key |
UDIMXTUPYMFBDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CC2=C(CCCC2)C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid typically involves the following steps:
Formation of the Tetrahydronaphthalene Derivative: The starting material, 5,6,7,8-tetrahydronaphthalen-2-ol, is prepared through hydrogenation of naphthalene derivatives.
Esterification: The tetrahydronaphthalene derivative is then esterified with 2,2-dimethylpropanoic acid under acidic conditions to form the ester intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, alkanes, and substituted derivatives of the original compound .
Scientific Research Applications
Pharmacological Research
This compound has been studied for its interactions with various biological targets, notably in the realm of drug discovery. Its structure suggests potential activity as a ligand for specific receptors involved in metabolic processes.
Inhibition Studies
Research indicates that compounds with similar structural motifs can inhibit enzymes such as phospholipase A2, which is implicated in drug-induced phospholipidosis. The inhibition of phospholipase A2 can serve as a predictive model for assessing the toxicity of new drug candidates .
Potential as a Therapeutic Agent
The compound's unique structure may allow it to modulate pathways associated with metabolic disorders. For instance, its potential role as a PPARγ (Peroxisome Proliferator-Activated Receptor gamma) ligand suggests applications in treating conditions like diabetes and obesity by influencing lipid metabolism .
Case Study 1: Inhibition of Phospholipase A2
A study screened a library of compounds for their ability to inhibit lysosomal phospholipase A2 (PLA2G15). Results showed that several compounds, potentially including derivatives of 2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid, exhibited significant inhibition profiles. This highlights the compound's relevance in predicting drug-induced toxicity and phospholipid accumulation within cells .
Case Study 2: Virtual Screening for Ligands
Pharmacophore modeling has been employed to enhance virtual screening processes for identifying novel ligands targeting PPARγ. The compound's structural attributes make it a candidate for inclusion in such screenings due to its potential binding affinity and biological activity .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Structural Differences and Similarities
The following table summarizes critical distinctions between the target compound and its analogs:
Physicochemical Properties
- Lipophilicity: The target compound’s tetrahydronaphthalene ring and dimethyl group increase logP compared to fully aromatic analogs like (2S)-2-(naphthalen-2-yloxy)propanoic acid .
- Solubility : Sulfonamide-containing analogs (e.g., ) exhibit higher aqueous solubility due to polar functional groups, whereas thioether derivatives (e.g., ) show intermediate solubility.
- Metabolic Stability: The dimethyl group in the target compound may reduce susceptibility to oxidative metabolism compared to non-methylated analogs .
Biological Activity
2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid (CAS Number: 1267903-98-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₂₀O₃
- Molecular Weight : 248.32 g/mol
- Structure : The compound features a tetrahydronaphthalene moiety linked to a propanoic acid derivative, which may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds structurally similar to 2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid exhibit moderate anticancer properties. In a study involving various tumor cell lines, compounds with similar structures showed growth inhibition ranging from 1% to 23% at a concentration of 10 μM . This suggests that the compound may possess potential as an anticancer agent.
Anti-inflammatory Effects
Compounds derived from or related to this structure have been evaluated for their anti-inflammatory properties. For instance, studies on similar non-steroidal anti-inflammatory drugs (NSAIDs) indicated significant efficacy in reducing inflammation in animal models . The mechanisms are believed to involve inhibition of cyclooxygenases (COX), which are critical enzymes in the inflammatory pathway.
The biological activity of 2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs) and cyclooxygenases (COXs), which are involved in cancer progression and inflammation .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to target proteins involved in cancer and inflammation pathways. Docking studies provide insights into the structural preferences for binding and inhibition .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the anticancer effects of several compounds related to 2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid across various cancer cell lines. The results indicated that certain derivatives exhibited promising activity against specific tumor types.
-
Case Study on Anti-inflammatory Properties :
- In a rat model of paw edema induced by carrageenan, the compound demonstrated significant anti-inflammatory effects comparable to established NSAIDs. This suggests potential therapeutic applications in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
